Nystose

Overview

Description

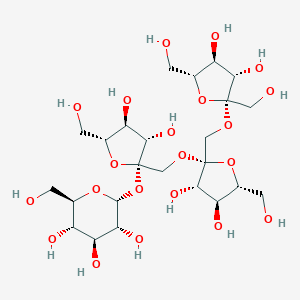

Nystose is a tetrasaccharide, a type of fructooligosaccharide, composed of two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose . It is naturally found in various plants, particularly in the eudicot family Asteraceae and the monocot families Asparagaceae, Liliaceae, and Poaceae . This compound is known for its prebiotic properties, promoting the growth of beneficial gut microbiota .

Mechanism of Action

Target of Action

Nystose is a tetrasaccharide composed of two fructose molecules linked via beta (1→2) bonds to the fructosyl moiety of sucrose . It is produced by the action of fructosyltransferases

Mode of Action

The mode of action of this compound involves enzymatic interactions. Fructosyltransferases act by cleaving a sucrose molecule and then transferring the liberated fructose molecule to an acceptor molecule such as sucrose or another oligosaccharide to elongate the short-chain fructooligosaccharide . The products of this action are 1-kestose (GF2), this compound (GF3), and fructofuranosyl this compound (GF4) .

Biochemical Pathways

This compound is involved in the starch and sucrose metabolism pathway . It is produced by the action of fructosyltransferases, which cleave a sucrose molecule and then transfer the liberated fructose molecule to an acceptor molecule . This compound also appears to regulate the response of rice roots to cold stress via multiple signaling pathways, including jasmonate, salicylic acid, and abscisic acid signaling pathways, and MAPK signaling cascades .

Pharmacokinetics

It is known that this compound is a tetrasaccharide, and like other sugars, it is likely to be absorbed in the digestive tract and metabolized by various enzymes .

Result of Action

It is known that this compound has biofunctional properties and health benefits if consumed in recommended dosages . For example, this compound has been shown to improve the cold stress tolerance of primary rice roots .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzymatic production of this compound from sucrose can be affected by factors such as temperature and pH . Additionally, this compound’s role in improving the cold stress tolerance of rice roots suggests that it may have different effects under different environmental conditions .

Biochemical Analysis

Biochemical Properties

Nystose interacts with a variety of enzymes and proteins. A notable interaction is with the enzyme β-fructofuranosidase from the honeybee gut bacterium Frischella perrara . This enzyme has been found to hydrolyze this compound more efficiently than 1-kestose . The substrate preference of this enzyme is correlated with the structure of the loop comprising Trp297-Asp298-Ser299 .

Cellular Effects

This compound has been found to regulate the response of rice roots to cold stress via multiple signaling pathways . It has been observed to improve the cold stress tolerance of primary rice roots . Roots developed from seeds soaked in this compound showed lower browning rate, higher root activity, and faster growth compared to seeds soaked in water under chilling stress .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of serine/threonine protein phosphatase activity, abscisic acid-activated signaling, removal of superoxide radicals, and the response to oxidative stress and defense responses . It also influences the level of RSOsPR10, a protein that promotes the growth of primary rice roots .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the hydrolytic activity of β-fructofuranosidase for this compound varies over time .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as β-fructofuranosidase and may influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nystose can be synthesized enzymatically from sucrose using fructosyltransferases . The reaction involves the transfer of fructosyl units to sucrose, forming this compound and other fructooligosaccharides. The reaction conditions typically include a temperature range of 30-50°C and a pH of 5-7 .

Industrial Production Methods: Industrial production of this compound involves the use of microbial enzymes, particularly fructosyltransferases, which are produced through fermentation processes . The enzymes are then used to catalyze the transfructosylation of sucrose to produce this compound. The process is optimized for high yield and purity, and the final product is purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Nystose primarily undergoes hydrolysis reactions, where it is broken down into simpler sugars by enzymes such as fructosidases . It can also participate in glycation reactions, where it reacts with proteins or amino acids .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nystose has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Kestose: Another fructooligosaccharide with similar prebiotic properties.

Fructofuranosyl nystose: A longer-chain fructooligosaccharide with additional fructose units.

Raffinose: A trisaccharide composed of galactose, glucose, and fructose, also known for its prebiotic effects.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to selectively promote the growth of certain beneficial gut bacteria . Its tetrasaccharide structure provides a balance between being a suitable substrate for microbial fermentation and having a relatively low caloric value .

Biological Activity

Nystose, a tetrasaccharide belonging to the class of fructooligosaccharides (FOS), has garnered attention for its various biological activities, particularly in plant physiology and potential prebiotic effects in human health. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on plant stress responses, and implications for gut health.

This compound (GF3) is composed of three fructose units linked to a glucose unit. It is commonly found in various plants and is part of the larger family of fructans, which are known for their prebiotic properties. As a prebiotic, this compound can selectively stimulate beneficial gut bacteria, contributing to overall gut health.

2.1 Cold Stress Tolerance in Rice

Recent studies have demonstrated that this compound plays a significant role in enhancing the cold stress tolerance of rice roots. In an experiment where rice seeds were soaked in this compound before planting, researchers observed several beneficial effects:

- Lower Browning Rate : Roots treated with this compound exhibited a significantly lower browning rate compared to controls.

- Increased Root Activity : this compound-treated roots showed enhanced metabolic activity as measured by TTC staining assays.

- Faster Growth : The primary roots developed more rapidly under cold stress conditions when treated with this compound.

Table 1: Effects of this compound on Rice Roots Under Cold Stress

| Parameter | Control (Water) | This compound Treatment |

|---|---|---|

| Browning Rate | High | Low |

| Root Activity (TTC Assay) | Lower | Higher |

| Root Length after 10 days | Shorter | Longer |

The underlying mechanisms involve the regulation of several signaling pathways, including jasmonate, salicylic acid, and abscisic acid pathways. Comparative proteomics revealed 497 differentially expressed proteins associated with these pathways, indicating that this compound enhances cold tolerance through complex physiological and molecular interactions .

This compound's effect on cold stress is mediated through:

- Regulation of Protein Expression : Upregulation of proteins involved in oxidative stress response and serine/threonine protein phosphatase activity.

- Mitogen-Activated Protein Kinase (MAPK) Signaling : Activation of MAPK cascades that contribute to stress signaling and response.

3. Prebiotic Effects and Gut Health

This compound also exhibits prebiotic properties, influencing gut microbiota composition. While it has been shown to stimulate various beneficial bacteria, its efficacy compared to other FOS components like 1-kestose has been evaluated. Research indicates that:

- Bifidogenic Activity : this compound supports the growth of bifidobacteria but is less effective than 1-kestose in promoting these beneficial strains.

- pH Reduction : Cultures supplemented with this compound showed minimal pH reduction compared to those with 1-kestose, indicating lower metabolic activity among bacteria when this compound was present .

Table 2: Comparison of Prebiotic Effects between this compound and 1-Kestose

| Parameter | This compound | 1-Kestose |

|---|---|---|

| Bifidobacteria Growth | Moderate | High |

| pH Change | Minimal | Significant |

4.1 Study on Cold Stress in Rice

A pivotal study published in PLoS ONE highlighted how this compound-treated rice roots displayed improved physiological responses under cold stress conditions. The research utilized comparative proteomics to identify key proteins involved in stress response mechanisms .

4.2 Prebiotic Study on Gut Microbiota

A clinical trial examined the impact of dietary this compound on gut microbiota diversity and composition among participants consuming a diet supplemented with various prebiotics. Results indicated that while this compound had some positive effects, it was not as potent as shorter-chain FOS like 1-kestose in promoting beneficial bacterial growth .

Properties

IUPAC Name |

2-[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-8-12(30)16(34)17(35)21(41-8)45-24(20(38)15(33)11(4-28)44-24)7-40-23(19(37)14(32)10(3-27)43-23)6-39-22(5-29)18(36)13(31)9(2-26)42-22/h8-21,25-38H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDFNEBHEXLZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13133-07-8 | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134 °C | |

| Record name | Nystose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is nystose and how does it interact with the gut microbiota?

A1: this compound is a type of carbohydrate called a fructooligosaccharide (FOS) [, , , , , , ]. It's made up of a glucose molecule linked to three fructose molecules. This compound is not digestible by humans, but it acts as a prebiotic, meaning it selectively promotes the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species [, , , , ].

Q2: Does this compound affect the activity of enzymes in the gut?

A3: Research shows that this compound can modulate the activity of certain bacterial enzymes in the gut. For instance, it was found to increase the activity of bacterial beta-glucosidase and alpha-galactosidase in the ceca of turkeys [].

Q3: How does this compound impact the gut environment?

A4: this compound supplementation has been shown to lower the pH of cecal digesta [, , ]. This acidification of the gut environment can be beneficial as it may inhibit the growth of certain harmful bacteria.

Q4: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C24H42O21 and a molecular weight of 666.58 g/mol [].

Q5: Are there any spectroscopic data available to characterize this compound?

A6: Yes, proton (1H) and carbon (13C) NMR spectroscopy have been extensively used to assign the chemical shifts and elucidate the structure of this compound and its methylated derivatives [, ]. These studies provide detailed insights into the conformation and linkage patterns of the sugar units within the this compound molecule.

Q6: How stable is this compound under different processing and storage conditions?

A7: The stability of this compound is an important factor in its applications. Studies have investigated the impact of thermal processing, such as supercritical CO2 treatment, on the stability of this compound in beverages []. These studies highlight the potential of novel processing techniques to preserve the structural integrity and prebiotic functionality of this compound.

Q7: Can this compound be used to modify the water activity of food products?

A8: Research suggests that dehydrated this compound has moisture-absorbing properties and can effectively reduce water activity (Aw) in food products like powdered sucrose []. This property can be beneficial for extending shelf life and maintaining the quality of food products.

Q8: What enzymes are involved in the synthesis of this compound?

A9: this compound is synthesized through enzymatic reactions involving fructosyltransferases. Specifically, sucrose:sucrose 1-fructosyltransferase (1-SST) converts sucrose to 1-kestose, and then fructan:fructan fructosyltransferase (1-FFT) can further elongate the chain to produce this compound [, , ].

Q9: Can microorganisms be used to produce this compound?

A10: Yes, certain microorganisms, such as Bacillus subtilis natto CCT 7712, have shown promising potential for the production of this compound through fermentation processes []. Researchers are investigating the use of low-cost substrates, like sugarcane molasses, to make this production method commercially viable.

Q10: How can the production of specific fructooligosaccharides, like this compound, be enhanced?

A11: Enzyme engineering is being explored to modify the properties of enzymes like β-fructofuranosidase to enhance the production of specific FOS, including this compound. For instance, researchers have successfully engineered the enzyme Fru6 to significantly increase the yield of 6,6-nystose, a potentially valuable prebiotic isomer of this compound [].

Q11: What analytical methods are commonly used to quantify this compound in various matrices?

A12: High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) is a widely used technique for the separation and quantification of this compound and other fructooligosaccharides in food products, plant materials, and biological samples [, , , , , , , ]. This method offers high sensitivity, accuracy, and reproducibility, making it suitable for quality control and research purposes.

Q12: Beyond prebiotic effects, are there other potential health benefits of this compound?

A13: While more research is needed, some studies suggest that this compound may have antioxidant properties. For instance, in vitro research has shown that this compound exhibits anti-hydroxyl radical activity, which could contribute to its potential health benefits [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.